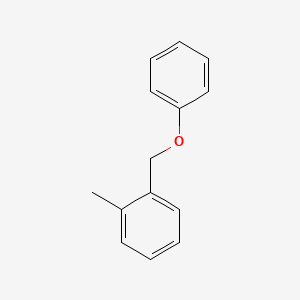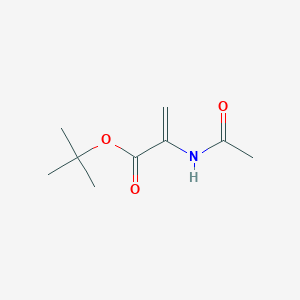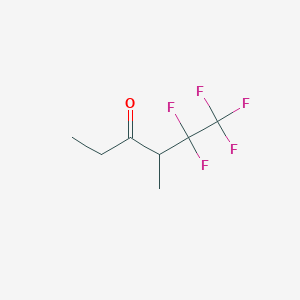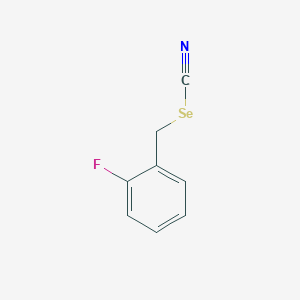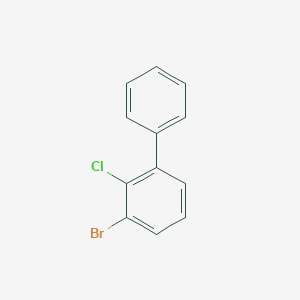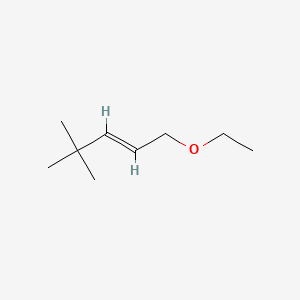
1-Ethoxy-4,4-dimethyl-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4,4-dimethyl-2-pentene is an organic compound with the molecular formula C9H18O. It is a branched hydrocarbon with an ethoxy group attached to the first carbon and two methyl groups attached to the fourth carbon of a pentene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethoxy-4,4-dimethyl-2-pentene can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pentene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the first carbon of the pentene chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process often includes the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-4,4-dimethyl-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4,4-dimethyl-2-pentene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-ethoxy-4,4-dimethyl-2-pentene involves its interaction with specific molecular targets and pathways. The ethoxy group and the double bond play crucial roles in its reactivity and interactions. The compound can undergo various chemical transformations, leading to the formation of different products with distinct properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentene, 4,4-dimethyl-: A similar compound with a different functional group.
2-Pentene, 4,4-dimethyl-, (E)-: A stereoisomer with a different spatial arrangement of atoms.
2-Pentyne, 4,4-dimethyl-: A compound with a triple bond instead of a double bond.
Uniqueness
1-Ethoxy-4,4-dimethyl-2-pentene is unique due to the presence of the ethoxy group and its specific structural arrangement.
Eigenschaften
CAS-Nummer |
55702-60-8 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(E)-1-ethoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C9H18O/c1-5-10-8-6-7-9(2,3)4/h6-7H,5,8H2,1-4H3/b7-6+ |
InChI-Schlüssel |
IZSZJAWFLVMVRB-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC/C=C/C(C)(C)C |
Kanonische SMILES |
CCOCC=CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


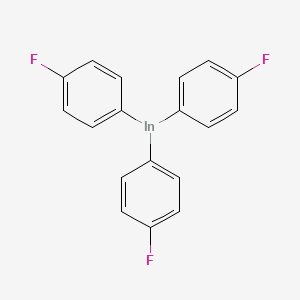
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
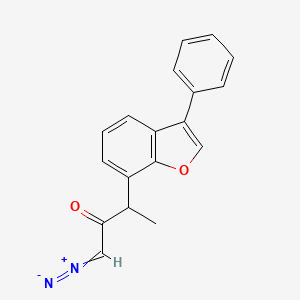
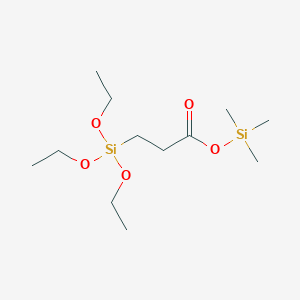
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
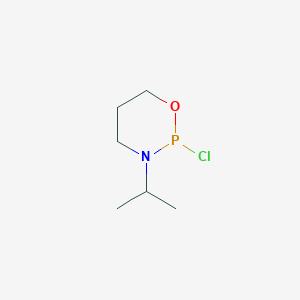
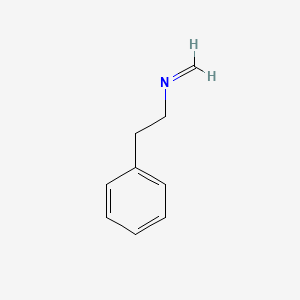
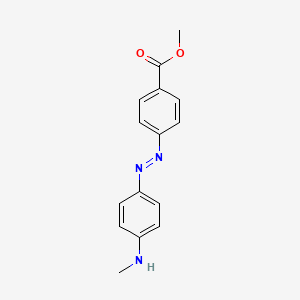
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
